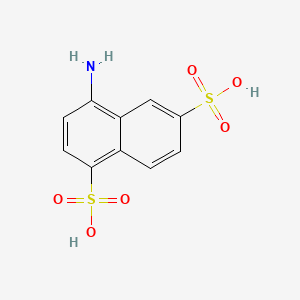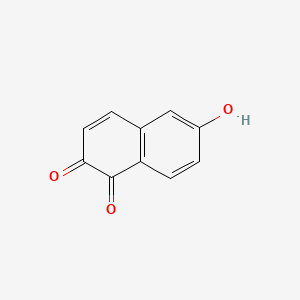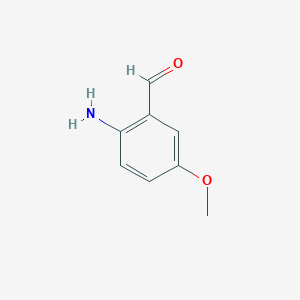
4-aminonaphthalene-1,6-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-aminonaphthalene-1,6-disulfonic acid, also known as 4-Amino-1,6-naphthalenedisulfonic acid, is an organic compound with the molecular formula C10H9NO6S2 and a molecular weight of 303.31 g/mol . This compound is characterized by its crystalline structure and solubility in water, making it a significant chemical in various industrial and research applications .
Méthodes De Préparation
4-aminonaphthalene-1,6-disulfonic acid is typically synthesized through the sulfonation of 1-naphthylamine-7-sulfonic acid using oleum . The process involves adding oleum to 1-naphthylamine-7-sulfonic acid at temperatures ranging from 10 to 70 degrees Celsius . The sulfonation mixture is then introduced into water, and the desired product is isolated . This method is widely used in industrial settings due to its efficiency and scalability .
Analyse Des Réactions Chimiques
4-aminonaphthalene-1,6-disulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert 1-naphthylamine-4,7-disulfonic acid into other amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include sulfuric acid, oleum, and various reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-aminonaphthalene-1,6-disulfonic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-aminonaphthalene-1,6-disulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
4-aminonaphthalene-1,6-disulfonic acid can be compared with other similar compounds, such as:
1-Naphthylamine-7-sulfonic acid: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
2-Naphthylamine-4,8-disulfonic acid: Another related compound with similar sulfonic acid groups, but differing in the position of these groups on the naphthalene ring.
7-Amino-1,3-naphthalenedisulfonic acid: This compound also contains sulfonic acid groups and is used in similar applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications in research and industry .
Propriétés
Numéro CAS |
85-75-6 |
|---|---|
Formule moléculaire |
C10H9NO6S2 |
Poids moléculaire |
303.3 g/mol |
Nom IUPAC |
4-aminonaphthalene-1,6-disulfonic acid |
InChI |
InChI=1S/C10H9NO6S2/c11-9-3-4-10(19(15,16)17)7-2-1-6(5-8(7)9)18(12,13)14/h1-5H,11H2,(H,12,13,14)(H,15,16,17) |
Clé InChI |
QUFFRITXLMVPMV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)O)N)S(=O)(=O)O |
SMILES canonique |
C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)O)N)S(=O)(=O)O |
Key on ui other cas no. |
85-75-6 |
Solubilité |
0.02 M |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1606147.png)





![1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1606156.png)
![Ethanone, 1-[4-(1-methylethenyl)phenyl]-](/img/structure/B1606157.png)
![[1,2,5]Oxadiazolo[3,4-f]cinnoline](/img/structure/B1606158.png)

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol](/img/structure/B1606161.png)


